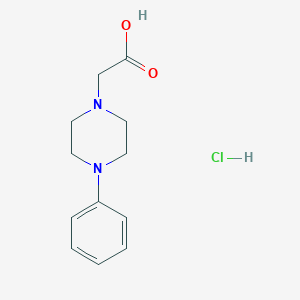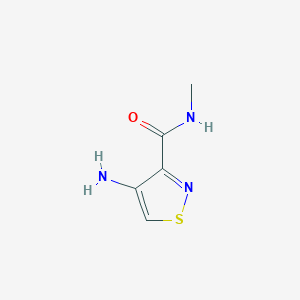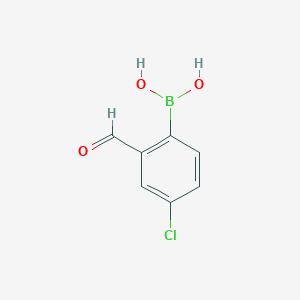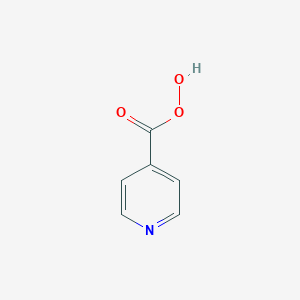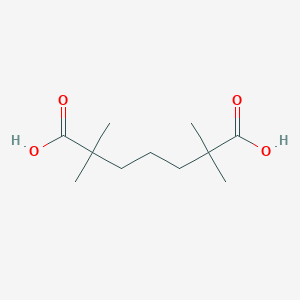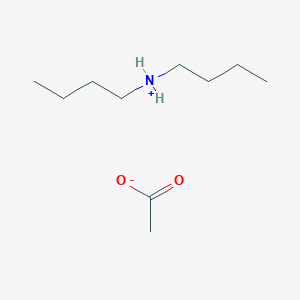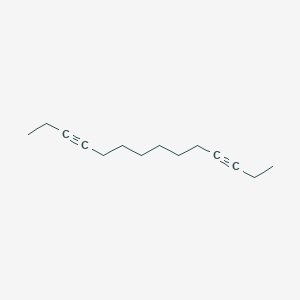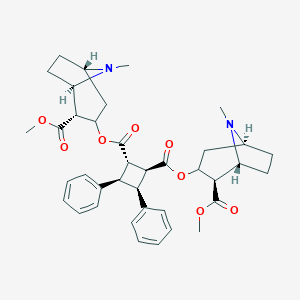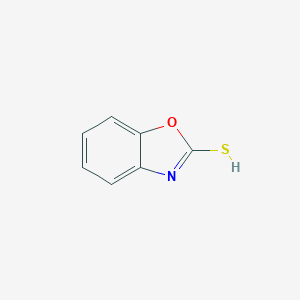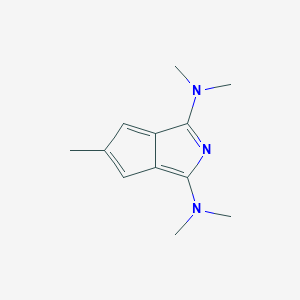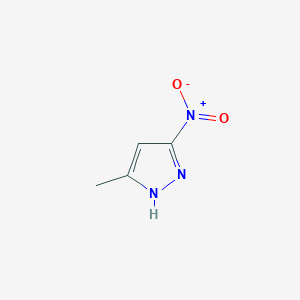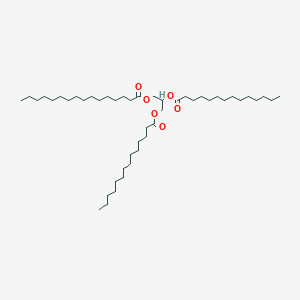
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Übersicht
Beschreibung
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP) is a type of triacylglycerol that contains myristic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position . It has been found in butterfat .
Molecular Structure Analysis
The molecular formula of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is C47H90O6 . The InChI string is 1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 . The Canonical SMILES string is CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC .
Physical And Chemical Properties Analysis
The molecular weight of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is 751.2 g/mol . It has a topological polar surface area of 78.9 Ų . It has a complexity of 783 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has 46 rotatable bond count .
Wissenschaftliche Forschungsanwendungen
Molecular Organization and Motions of Crystalline Monoacylglycerols and Diacylglycerols
- Application: This study discusses the use of C-13 MASNMR to investigate various acylglycerols, including 1,2-dimyristoyl-sn-glycerol, providing insights into the molecular organization and motions in various polymorphic forms. This knowledge is applicable in understanding the physical properties of these compounds in biological and possibly industrial applications (Guo & Hamilton, 1995).
Molecular Dynamics Simulations of a Fully Hydrated Dimyristoylphosphatidylcholine Membrane
- Application: The paper focuses on the structure of a fully hydrated 1,2-dimyristoyl-sn-glycero-3-phosphocholine bilayer, relevant in the context of understanding lipid membranes' behavior at the molecular level. Such simulations are critical in biophysical and pharmaceutical research, including drug delivery and membrane dynamics studies (Zubrzycki et al., 2000).
Effects of Gemini Amphiphilic Pseudopeptides on Model Lipid Membranes
- Application: This research explores how newly synthesized gemini amphiphilic pseudopeptides interact with model lipid membranes made from various phospholipids, including 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine. Understanding these interactions can lead to applications in drug delivery or transfection due to the self-assembly properties of these molecules (Rubio-Magnieto et al., 2013).
Synthesis of 1‐O‐(8‐[18F]fluorooctanoyl)‐2‐O‐palmitoyl‐rac‐glycerol for Imaging Intracellular Signal Transduction
- Application: This paper discusses an improved approach to synthesize 1-O-(8-[ 18 F]fluorooctanoyl)-2-O-palmitoyl-rac-glycerol for potential use in imaging intracellular signal transduction. This is particularly significant in medical diagnostics and research, including studying cell signaling pathways and disease diagnosis (Furumoto et al., 2000).
Isolation and Characterization of Monoacetyldiglycerides from Bovine Udder
- Application: This research involves the isolation and structural analysis of various monoacetyldiglycerides from bovine udder, including 1,2-dimyristoyl-3-acetyl-rac-glycerol. Understanding the structure and behavior of such compounds can contribute to food science, cosmetics, and pharmaceuticals (Limb et al., 1999).
Effects of Lipid Chain Length and Unsaturation on Bicelles Stability
- Application: The study explores the stability of bicelles made from mixtures of long- and short-chain lipids, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine. Understanding bicelle stability is important for their use in various biophysical studies and as model membrane systems in drug delivery research (Triba et al., 2006).
Safety And Hazards
No special measures are required for handling 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints. The product generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .
Eigenschaften
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRERGJDVUTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394142 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
CAS RN |
60138-13-8 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



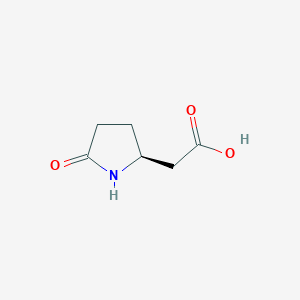
![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)
